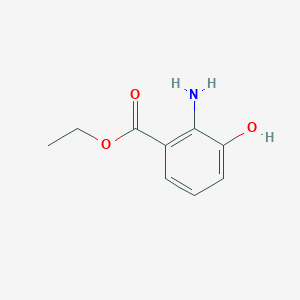

Ethyl 2-amino-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWXEDHFXYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556827 | |

| Record name | Ethyl 2-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-13-3 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3) is a multifaceted organic compound possessing a unique arrangement of functional groups that makes it a valuable intermediate in synthetic and medicinal chemistry. With the molecular formula C9H11NO3, this substituted benzoate ester integrates an amino group and a hydroxyl group ortho and meta, respectively, to the ethyl ester moiety on the benzene ring. This configuration imparts a distinct reactivity profile, rendering it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, discusses its synthetic and reactive characteristics, outlines its current and potential applications in drug discovery, and details essential safety and handling protocols.

Introduction

This compound is a small molecule of significant interest to the scientific community, particularly those involved in organic synthesis and pharmaceutical development.[1] Its structure, featuring adjacent amino and hydroxyl groups on a benzoate framework, provides multiple reaction sites for chemical modification. This inherent functionality allows it to serve as a foundational building block for more elaborate molecular architectures. While it is supplied for research purposes only and not for therapeutic use, its potential as a synthetic intermediate is widely recognized.[1] Understanding the core properties of this compound is crucial for leveraging its synthetic utility and exploring its potential in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 606-13-3 | [1][2][3] |

| Molecular Formula | C9H11NO3 | [1][2][4] |

| Molecular Weight | 181.19 g/mol | [1][2][4] |

| Appearance | Not specified, likely a solid | - |

| Solubility | Soluble in organic solvents | [2] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)N | [2] |

| InChI Key | RNWXEDHFXYFTNM-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to suppliers, analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors to confirm the structure and purity of this compound.[5]

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its three distinct functional groups: the amino group, the hydroxyl group, and the ethyl ester.

Synthesis

The diagram below illustrates a representative workflow for the synthesis of a substituted aminohydroxybenzoate, highlighting the key chemical transformations.

Caption: A generalized workflow for synthesizing substituted aminohydroxybenzoates.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by its functional groups.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key handle for introducing nitrogen-containing heterocycles.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification and esterification reactions. Its position adjacent to the amino group allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.

-

Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and hydroxyl groups.

The proximity of the amino and hydroxyl groups makes this molecule an excellent precursor for condensation reactions to form heterocyclic structures, such as benzoxazoles, which are prevalent scaffolds in many pharmaceutical compounds.

Applications in Research and Drug Development

This compound is primarily used as a versatile building block in the synthesis of more complex organic molecules for various research applications.[1]

Intermediate for Heterocyclic Synthesis

The arrangement of functional groups is ideal for constructing fused ring systems. This makes it a valuable starting material for creating libraries of novel compounds to be screened for biological activity. For instance, aminobenzoic acid derivatives are recognized as important intermediates for synthesizing pharmacologically relevant heterocyclic compounds.[7]

Potential in Medicinal Chemistry

While the molecule itself is not an active pharmaceutical ingredient, its derivatives have potential therapeutic applications. For example, a structurally related compound, Ethyl 5-amino-2-fluoro-3-hydroxybenzoate, has been explored for its potential anti-inflammatory and antimicrobial activities.[8] This suggests that the core 2-amino-3-hydroxybenzoate scaffold could be a promising starting point for developing new drugs. Furthermore, it has been noted that this compound can act as a catalyst for the hydrolysis of phenoxazinones, indicating potential utility in biochemical assays or as a lead for enzyme inhibitor design.[2]

The diagram below illustrates the central role of this compound as a precursor in drug discovery workflows.

Caption: Role as a precursor in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Hazard Identification

The compound is associated with the following GHS Hazard Statements:[1][3]

The signal word for this chemical is "Warning".[3]

Recommended Handling and Personal Protective Equipment (PPE)

To mitigate risks, the following precautionary statements should be observed:

-

P261: Avoid breathing dust.[9]

-

P264: Wash skin thoroughly after handling.[9]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Work should be conducted in a well-ventilated laboratory or fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is essential.

Storage and Stability

To maintain its integrity and stability, this compound should be stored under the following conditions:[1][2][3]

-

Container: Keep the container tightly closed.[3]

Conclusion

This compound (CAS 606-13-3) is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique trifunctional structure provides a versatile platform for constructing complex molecules, particularly heterocyclic compounds of medicinal interest. While its toxicological properties have not been exhaustively investigated, established GHS classifications necessitate careful handling and storage. For researchers and drug development professionals, this compound represents a key building block, offering a gateway to novel molecular entities with the potential for therapeutic applications.

References

- Benchchem. (n.d.). This compound|CAS 606-13-3.

- Biosynth. (n.d.). 2-Amino-3-hydroxybenzoic acid ethyl ester | 606-13-3 | FA67660.

- Arctom Scientific. (n.d.). CAS NO. 606-13-3 | this compound | Catalog BD-A564060.

- PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948. National Institutes of Health.

- BLD Pharm. (n.d.). 606-13-3|this compound.

- PubChem. (n.d.). Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3 | CID 410488. National Institutes of Health.

- Finetech Industry Limited. (n.d.). CAS:606-13-3 FT-0718840 this compound Product Detail Information.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- EvitaChem. (n.d.). Buy Ethyl 5-amino-2-fluoro-3-hydroxybenzoate (EVT-13637108).

- PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate | C10H13NO2 | CID 4313471. National Institutes of Health.

- Anmol Chemicals. (n.d.). Specifications, Uses, SDS of Ethylparaben Manufacturers.

- Organic Syntheses. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE.

- PubChem. (n.d.). Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522. National Institutes of Health.

- PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health.

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- National Institutes of Health. (n.d.). Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde.

- ECHEMI. (n.d.). Ethylparaben SDS, 120-47-8 Safety Data Sheets.

- PubMed Central. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Institutes of Health.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS:606-13-3 FT-0718840 this compound Product Detail Information [finetechchem.com]

- 5. 606-13-3|this compound|BLD Pharm [bldpharm.com]

- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 5-amino-2-fluoro-3-hydroxybenzoate (EVT-13637108) [evitachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Specifications, Uses, SDS of Ethylparaben Manufacturers [kingofchemicals.com]

Physicochemical properties of Ethyl 2-amino-3-hydroxybenzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-hydroxybenzoate

Introduction

This compound (CAS No. 606-13-3) is an aromatic ester of significant interest within the fields of medicinal chemistry and drug development.[1][2] As a substituted anthranilate, its unique trifunctional structure—featuring an amine, a hydroxyl group, and an ethyl ester on a benzene ring—renders it a versatile synthetic intermediate for the construction of more complex, pharmacologically active heterocyclic molecules.[1] The precise arrangement of these functional groups governs its physicochemical properties, which in turn dictate its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific compound, this paper adopts an expert-driven approach, leveraging data from close structural analogs to provide well-founded estimations. Furthermore, it details robust, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers to perform their own characterization.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

A molecule's fundamental properties are the primary determinants of its pharmacokinetic and pharmacodynamic profile. The following sections provide known and estimated values for this compound.

Molecular and Structural Data

The foundational identity of a compound is established by its molecular formula, weight, and structural identifiers. These parameters are crucial for stoichiometry, high-resolution mass spectrometry, and database referencing.

| Property | Value | Source(s) |

| CAS Number | 606-13-3 | [2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Hydroxyanthranilic acid ethyl ester | [4] |

Physical State and Thermal Properties

| Property | Estimated Value / Analog Data | Rationale & Expert Insights |

| Appearance | White to yellowish or brown crystalline solid | Analogs like 4-aminobenzoic acid are white crystalline solids.[5] The color may depend on purity and exposure to air/light, as aminophenols can be susceptible to oxidation. |

| Melting Point (°C) | Not Experimentally Determined | The parent acid, 3-hydroxyanthranilic acid, decomposes at ~227-265°C.[6] The un-hydroxylated analog, ethyl anthranilate, has a melting point of 13°C.[7] The presence of the hydroxyl group allows for strong hydrogen bonding, suggesting the melting point will be significantly higher than that of ethyl anthranilate. |

| Boiling Point (°C) | Not Experimentally Determined | Ethyl anthranilate boils at 260-279.9°C.[7] The additional hydroxyl group will increase intermolecular forces, likely raising the boiling point considerably compared to this analog. |

Solubility Profile

Solubility is a critical factor for drug delivery and formulation. The amphoteric nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, means its aqueous solubility is expected to be highly pH-dependent.[8]

| Solvent | Predicted Solubility | Rationale & Expert Insights |

| Water (neutral pH) | Low to very slightly soluble | The aromatic ring and ethyl group contribute to hydrophobicity. While the polar groups offer some aqueous interaction, the overall molecule is expected to have limited water solubility, similar to other aminobenzoic acid esters.[5][8] |

| Aqueous Acid (e.g., pH < 4) | Increased Solubility | At acidic pH, the amino group (-NH₂) will be protonated to form a more polar and soluble ammonium salt (-NH₃⁺). This is a common strategy to improve the aqueous solubility of basic compounds.[8] |

| Aqueous Base (e.g., pH > 10) | Increased Solubility | At alkaline pH, the phenolic hydroxyl group (-OH) will be deprotonated to form a more soluble phenoxide salt (-O⁻). This enhances solubility for acidic compounds.[8] |

| Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) | Soluble | The compound is generally described as soluble in organic solvents.[2] Polar organic solvents can effectively solvate both the polar functional groups and the nonpolar aromatic backbone. DMSO and DMF are excellent starting points for creating stock solutions. |

| Nonpolar Organic Solvents (e.g., Hexane) | Low to Insoluble | The high polarity from the amino and hydroxyl groups will limit solubility in nonpolar solvents. |

Ionization Constant (pKa)

The pKa values define the pH at which a functional group is 50% ionized. For this molecule, two primary pKa values are expected: one for the protonation of the aromatic amine (acidic pKa of the conjugate acid) and one for the deprotonation of the phenolic hydroxyl group (acidic pKa). These values are paramount for predicting solubility, membrane permeability, and receptor binding.

| Ionizable Group | Predicted pKa | Rationale & Expert Insights |

| Aromatic Amine (Conjugate Acid, -NH₃⁺) | ~2.5 - 3.5 | The parent acid, 3-hydroxyanthranilic acid, has a pKa of 2.7.[6] The electron-withdrawing effect of the adjacent ester group in the target molecule would be expected to make the amine less basic (lower pKa) than aniline (pKa ~4.6) but similar to its parent acid. |

| Phenolic Hydroxyl (-OH) | ~9.5 - 10.5 | The pKa of phenol is ~10. The combined electron-donating effect of the amino group and the electron-withdrawing effect of the ester group will influence this value. 3-hydroxyanthranilic acid has a phenolic pKa of 10.12, which serves as a strong estimate.[6] |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a drug's lipophilicity, which influences its ability to cross biological membranes. A predicted value can be calculated, but experimental determination is preferred.

| Parameter | Predicted Value | Rationale & Expert Insights |

| LogP (Octanol/Water) | Not Experimentally Determined | The related compound, ethyl anthranilate (lacking the hydroxyl group), has an experimental LogP of ~2.76.[7] The addition of a polar hydroxyl group will decrease the LogP. A predicted LogP for the parent acid (3-hydroxyanthranilic acid) is 0.9.[9] Therefore, an estimated LogP for the ethyl ester would likely fall between 1.5 and 2.5. |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and exchangeable protons from the -NH₂ and -OH groups.

-

Ethyl Group: A quartet integrating to 2H around δ 4.3-4.4 ppm (for the -OCH₂-) and a triplet integrating to 3H around δ 1.3-1.4 ppm (for the -CH₃).

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a triplet and two doublets or more complex multiplets due to their ortho and meta coupling.

-

-NH₂ and -OH Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary significantly based on solvent, concentration, and temperature.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 unique signals corresponding to each carbon atom in a different chemical environment.

-

Ester Group: A carbonyl carbon (C=O) signal around δ 167-170 ppm, a methylene carbon (-OCH₂) around δ 60-62 ppm, and a methyl carbon (-CH₃) around δ 14-15 ppm.[10]

-

Aromatic Carbons: Six distinct signals in the δ 110-155 ppm range. The carbons directly attached to the oxygen (C-OH) and nitrogen (C-NH₂) will be the most deshielded in this region.

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups.

-

O-H and N-H Stretching: Broad absorption bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl and amine N-H stretching vibrations. The broadness is due to hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.[11]

-

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and the phenolic C-O.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information on the electronic transitions within the molecule's chromophore. For this compound, the substituted benzene ring constitutes the primary chromophore.

-

Expected λ_max: Based on analogs like 3-hydroxyanthranilic acid (λ_max ~298 nm)[6] and other aminobenzoates, strong absorption maxima are expected in the UV region, likely between 290 nm and 320 nm, with a possible secondary peak at a shorter wavelength.

Experimental Protocols for Physicochemical Profiling

For drug development professionals, the ability to experimentally verify physicochemical properties is paramount. The following protocols are standardized, self-validating systems for determining key parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] By agitating an excess of the solid compound in a solvent for an extended period, the system reaches a true equilibrium between the dissolved and undissolved states, providing a definitive solubility value under the specified conditions (e.g., temperature, pH).

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48- or 72-hour period is recommended to confirm equilibrium by taking measurements at multiple time points.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ideally a filter with low drug binding, such as PVDF) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample into a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original solubility in the buffer based on the measured concentration and the dilution factor applied.

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol: Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species of the functional group are equal.[11] This method is robust and provides a direct thermodynamic measurement.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a precise amount of this compound in a co-solvent mixture (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) using a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH and a micro-burette to dispense a standardized strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Titration Execution: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points (equivalence points).

-

pKa Calculation: The pKa for the aromatic amine's conjugate acid is the pH at the first half-equivalence point (halfway between the start and the first equivalence point). The pKa for the phenolic hydroxyl group is the pH at the second half-equivalence point (halfway between the first and second equivalence points).

Chemical Reactivity, Stability, and Storage

The reactivity of this compound is governed by its three functional groups.

-

Amino Group: Acts as a nucleophile and a base. It can be acylated, alkylated, and can participate in reactions typical of aromatic amines.

-

Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be deprotonated by bases. It can undergo etherification and esterification reactions.

-

Ester Group: Susceptible to hydrolysis under either acidic or basic conditions to yield 3-hydroxyanthranilic acid and ethanol.

Stability and Storage: Compounds containing both amino and phenolic hydroxyl groups can be sensitive to oxidation, which may lead to coloration over time.[1] Therefore, proper storage is critical to maintain the compound's integrity.

-

Recommended Storage: Keep in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), and at refrigerated temperatures (2-8°C).[1][2]

Safety and Handling

While a full toxicological profile is not available, preliminary hazard information indicates that appropriate precautions should be taken when handling this compound.

-

Potential Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

- RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. [URL: https://www.sciencedirect.com/science/article/pii/S277273762300010X]

-

The Good Scents Company. (n.d.). ethyl anthranilate, 87-25-2. Retrieved from [Link] [URL: http://www.thegoodscentscompany.com/data/rw1005292.html]

-

FooDB. (2010, April 8). Showing Compound Ethyl anthranilate (FDB011666). Retrieved from [Link] [URL: https://foodb.ca/compounds/FDB011666]

-

Cheméo. (n.d.). Chemical Properties of ethyl anthranilate (CAS 87-25-2). Retrieved from [Link] [URL: https://www.chemeo.com/cid/43-690-4/ethyl-anthranilate.html]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link] [URL: https://solubilityofthings.com/water/4-aminobenzoic-acid]

-

RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link] [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ce/c5ce02434e]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018, July 13). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6056637/]

-

ResearchGate. (2021, June 23). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link] [URL: https://www.researchgate.net/publication/352636544_Solubility_Measurement_and_Thermodynamic_Correlation_of_m-Aminobenzoic_Acid_in_12_Pure_Solvents_from_28315_to_32315_K]

-

ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link] [URL: https://www.researchgate.net/publication/225301318_Convenient_Synthesis_of_p-Aminobenzoic_Acids_and_their_Methyl_Esters]

-

Determining the pKa of 2-hydroxybenzoic acid. (n.d.). Retrieved from [Link] [URL: https://www.rsc.org/learn-chemistry/resource/res00000451/determining-the-pka-of-aspirin]

-

Sci-Hub. (n.d.). One-pot synthesis of 3-hydroxyanthranilate derivatives using furans, bromoalkyne, and secondary amines. Retrieved from [Link] [URL: https://sci-hub.se/10.1016/j.tet.2013.06.059]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3682411/]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4504620/]

-

Β-Nicotinamide Adenine Dinucleotide Disodium Salt NADH CAS 606-68-8. (n.d.). Retrieved from [Link] [URL: https://www.y-b-d.com/products/cas-606-68-8.html]

-

CSD. (n.d.). CSD Solution #13. Retrieved from [Link] [URL: https://www.chem.ucla.edu/~harding/IGOC/C/carls13.html]

-

3-Hydroxyanthranilic acid-derived compounds formed through electrochemical oxidation. (n.d.). Retrieved from [Link] [URL: https://pubmed.ncbi.nlm.nih.gov/11382909/]

-

Wikipedia. (n.d.). 3-Hydroxyanthranilic acid. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/3-Hydroxyanthranilic_acid]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [URL: https://patents.google.

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Retrieved from [Link] [URL: https://www.scielo.br/j/jbchs/a/mF8Q3qQ48XqV95N75yvFhQc/?lang=en]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Retrieved from [Link] [URL: https://hmdb.ca/metabolites/HMDB0001476]

-

PubChem. (n.d.). 3-Hydroxyanthranilic Acid. Retrieved from [Link] [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86]

-

ResearchGate. (2024, June 25). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Retrieved from [Link] [URL: https://www.researchgate.net/publication/381665406_Synthesis_and_Characterization_of_Bulky_13-Diamidopropane_Complexes_of_Group_2_Metals_Be-Sr]

-

AKJournals. (2018, December 1). Analysis of future changes in the trends and scaling coefficients for short-term rainfall in southwestern Slovakia. Retrieved from [Link] [URL: https://akjournals.com/view/journals/606/13/3/article-p163.xml]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 606-13-3|this compound|BLD Pharm [bldpharm.com]

- 4. Sci-Hub. One-pot synthesis of 3-hydroxyanthranilate derivatives using furans, bromoalkyne, and secondary amines / Tetrahedron Letters, 2015 [sci-hub.ru]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 2-Amino-3-methylbenzoate - Amerigo Scientific [amerigoscientific.com]

- 11. edu.rsc.org [edu.rsc.org]

Ethyl 2-amino-3-hydroxybenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-3-hydroxybenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the fundamental physicochemical principles governing its solubility, including molecular polarity, hydrogen bonding capabilities, and the potential for intramolecular interactions. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework for predicting solubility behavior across various organic solvent classes. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₉H₁₁NO₃, CAS No: 606-13-3) is an aromatic amine and benzoate ester of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring amino, hydroxyl, and ethyl ester functional groups on a benzene ring, makes it a versatile building block for more complex molecules. The successful application of this intermediate in any synthetic route—be it reaction, work-up, or purification (e.g., recrystallization)—is fundamentally dependent on its solubility profile.

Understanding the solubility of a compound in various organic solvents is a critical first step in chemical process development. It dictates solvent selection for achieving optimal reaction kinetics, enables efficient product isolation, and informs the design of robust purification strategies. Poorly chosen solvents can lead to low yields, difficult purifications, and ultimately, project delays. This guide provides the foundational knowledge and practical methodologies required to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of this compound offers several key features that govern its interactions with solvents.

Molecular Polarity and Functional Group Analysis

The overall polarity of this compound is a balance between its non-polar aromatic ring and its highly polar functional groups.

-

Non-Polar Region: The benzene ring and the ethyl group of the ester constitute the non-polar, hydrophobic portion of the molecule.

-

Polar Regions: The primary amine (-NH₂), the hydroxyl group (-OH), and the carbonyl group (C=O) of the ester are highly polar. The presence of electronegative nitrogen and oxygen atoms creates significant bond dipoles.

This dual character suggests that the compound will exhibit moderate to good solubility in polar organic solvents but limited solubility in non-polar hydrocarbon solvents.

The Critical Role of Hydrogen Bonding

The capacity for hydrogen bonding is arguably the most dominant factor influencing the solubility of this compound in protic and polar aprotic solvents.[4]

-

Hydrogen Bond Donors: The -OH and -NH₂ groups contain acidic protons and can act as strong hydrogen bond donors.

-

Hydrogen Bond Acceptors: The lone pairs on the hydroxyl oxygen, the amino nitrogen, and the carbonyl oxygen can all act as hydrogen bond acceptors.

The ability to both donate and accept hydrogen bonds allows for strong intermolecular interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water, and favorable interactions with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate, DMSO).[4][5]

Intramolecular vs. Intermolecular Hydrogen Bonding

The ortho-positioning of the amino and hydroxyl groups creates the potential for intramolecular hydrogen bonding, forming a stable six-membered ring. This internal interaction can slightly reduce the availability of these groups to form intermolecular hydrogen bonds with solvent molecules.[6][7] The strength of this internal bond can influence which solvents are most effective at disrupting it to achieve dissolution.

Diagram 1: Potential Hydrogen Bonding Interactions

Sources

- 1. biosynth.com [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. quora.com [quora.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-amino-3-hydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Ethyl 2-amino-3-hydroxybenzoate

This compound (CAS No. 606-13-3) is a multifaceted aromatic compound featuring an ethyl ester, an amine, and a hydroxyl group on a benzene ring. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol . The strategic positioning of these functional groups—particularly the ortho-amino and meta-hydroxyl substituents relative to the ester—makes it a valuable intermediate in the synthesis of pharmaceuticals and complex heterocyclic systems.[1] The precise and unambiguous structural confirmation of such a molecule is paramount before its use in any synthetic pathway or biological assay. Spectroscopic analysis provides the definitive fingerprint for such confirmation.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the expected spectral features and the experimental protocols designed to elicit them. While a complete set of published experimental spectra for this specific compound is not consistently available across all major databases, we can predict its spectral characteristics with a high degree of confidence by drawing on fundamental principles and comparing data from structurally analogous compounds.

Molecular Structure and Isomeric Context

The unique arrangement of substituents on the benzene ring dictates the molecule's chemical environment and, consequently, its spectroscopic output.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR (¹H NMR) is the cornerstone for determining the number of distinct proton environments and their connectivity. For a molecule like this compound, the spectrum is expected to show signals from the ethyl group, the aromatic protons, and the exchangeable protons of the amine and hydroxyl groups.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, but DMSO-d₆ is superior for observing exchangeable protons (OH and NH₂) as distinct, often broader, signals.[2] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters: A standard pulse program is used to acquire a one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to have five main regions of interest. The interpretation relies on understanding the electronic effects of the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which will shield the aromatic protons (shift them to a lower ppm). The ethyl ester group (-COOEt) is an electron-withdrawing group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | 3H | The methyl protons are coupled to the two methylene protons (n+1 rule: 2+1=3), resulting in a triplet. This is a standard region for an ethyl ester.[3] |

| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) | 2H | The methylene protons are coupled to the three methyl protons (n+1 rule: 3+1=4), giving a quartet. The adjacent oxygen atom deshields these protons, shifting them downfield.[3] |

| NH₂ | ~4.0-5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange. |

| Aromatic CH (H-4, H-5, H-6) | ~6.5-7.5 | Multiplets (m) | 3H | These three protons will appear as a complex set of multiplets due to coupling with each other. The electron-donating NH₂ and OH groups will shift these protons upfield compared to unsubstituted ethyl benzoate.[4] |

| OH | ~8.0-10.0 | Broad Singlet (br s) | 1H | Phenolic protons have a wide chemical shift range and are often broad. The exact position is sensitive to solvent and hydrogen bonding. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear view of the carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is run on the same spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used, which results in each unique carbon appearing as a single line. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Spectrum and Interpretation

This compound has 9 carbon atoms, all in unique chemical environments. Therefore, 9 distinct signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Ethyl -CH₃ | ~14-15 | The terminal methyl carbon of the ethyl group, typically found in this upfield region.[5] |

| Ethyl -CH₂ | ~60-62 | The methylene carbon is deshielded by the adjacent oxygen atom, shifting it downfield.[5] |

| Aromatic C-1 | ~110-115 | This carbon is attached to the electron-withdrawing ester group but is also influenced by the adjacent donating groups. Its precise shift is complex to predict without empirical data. |

| Aromatic C-2 | ~145-150 | Attached to the electron-donating amino group, which strongly shields carbons but can have complex resonance effects. |

| Aromatic C-3 | ~140-145 | Attached to the electron-donating hydroxyl group. |

| Aromatic C-4, C-5, C-6 | ~115-130 | These carbons will appear in the typical aromatic region. Their exact shifts are determined by the combined electronic effects of the three substituents. |

| Carbonyl C=O | ~165-170 | The ester carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally powerful for the rapid identification of key functional groups based on their vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: A background spectrum (of air or the KBr pellet) is collected first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the O-H, N-H, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500-3300 | N-H stretch (amine) | Medium | The primary amine will show two distinct bands in this region, corresponding to symmetric and asymmetric stretching. |

| 3400-3200 | O-H stretch (phenol) | Strong, Broad | The phenolic hydroxyl group will produce a very broad and strong absorption due to hydrogen bonding.[6] |

| ~3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~2980-2850 | Aliphatic C-H stretch | Medium | From the ethyl group's CH₂ and CH₃ bonds. |

| ~1700-1680 | C=O stretch (ester) | Strong, Sharp | This is a highly characteristic and intense peak for the ester carbonyl group. Its position is slightly lowered due to conjugation with the aromatic ring. |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands in this region are characteristic of the benzene ring vibrations. |

| ~1300-1200 | C-O stretch (ester/phenol) | Strong | A strong band associated with the stretching of the C-O single bonds of the ester and phenol groups. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be useful for structural elucidation.[7]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 181.19.

-

Molecular Ion: In an EI spectrum, the parent molecular ion peak [M]⁺• would be observed at m/z = 181. In an ESI spectrum, the protonated molecule [M+H]⁺ would be at m/z = 182.

-

Key Fragments: The fragmentation pattern provides a roadmap of the molecule's structure. The loss of the ethoxy group (-•OCH₂CH₃, 45 Da) from the molecular ion is a common pathway for ethyl esters, which would lead to a fragment at m/z = 136. Another expected fragmentation is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, if sterically possible, or loss of the entire ethyl group (-•CH₂CH₃, 29 Da).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Predicted Fragment | Rationale |

| 181 | [C₉H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₇H₇NO₃]⁺• | Loss of ethylene (C₂H₄) from the ethyl ester. |

| 136 | [C₇H₆NO₂]⁺ | Loss of an ethoxy radical (•OC₂H₅). This is a very common fragmentation for ethyl esters. |

| 121 | [C₆H₅O₂]⁺ | Subsequent loss of NH from the m/z 136 fragment. |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical -OH, -NH₂, and C=O functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, a scientist can achieve an unambiguous and confident characterization of the molecule, which is the foundational requirement for its application in research and development.

References

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Zhurnal Analiticheskoi Khimii, 63(10), 1011-1025.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

New Zealand Qualifications Authority. (2023). AS 91388 annotated exemplars. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Oxford Academic. (2017). AAPM 2017 Annual Meeting Abstracts. Pain Medicine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

YouTube. (2024). YEAR 13 CHEMISTRY SPECTROSCOPY QUESTIONS ANSWERED - L3 NCEA AS91388. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Issuu. (2025). Wales Cancer Research Conference 2025 - Programme and abstracts. Retrieved from [Link]

-

YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Ethyl 3-aminobenzoate(582-33-2) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 6. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Substituted Aminobenzoates for Drug Development Professionals

Preamble: The Quest for Ethyl 2-amino-3-hydroxybenzoate's Crystal Structure

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately defines its therapeutic potential. This guide was initially conceived to provide a comprehensive analysis of the crystal structure of this compound, a compound of interest within the broader class of aminobenzoates. However, a thorough search of crystallographic databases and scientific literature reveals that the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this writing.

In the spirit of scientific integrity and to provide a valuable resource for researchers, this guide has been adapted. We will present a hypothetical synthesis for the target compound based on established chemical principles. Subsequently, we will utilize a closely related, structurally characterized molecule, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate [1], as a case study. This will allow us to delve into the intricacies of single-crystal X-ray diffraction, from crystal growth to data analysis, providing a robust framework for understanding the structural elucidation of this important class of molecules.

Section 1: Synthesis and Crystallization Strategies

A Proposed Synthetic Pathway for this compound

While the crystal structure remains elusive, the synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route would involve the nitration of a suitable precursor followed by reduction of the nitro group to an amine. For instance, starting from 3-hydroxybenzoic acid, esterification to the ethyl ester, followed by regioselective nitration and subsequent reduction, would yield the desired product. The choice of reagents and reaction conditions would be critical to control regioselectivity and maximize yield.

The Art of Crystal Growth: A Prerequisite for Diffraction

The journey to determining a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process. For small organic molecules like substituted aminobenzoates, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. The gradual increase in concentration encourages the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is crucial and is often determined through screening a range of solvents with varying polarities. For the case study compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, colorless crystals were obtained by recrystallization from ethyl acetate[1].

Section 2: The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances[2]. It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule[3][4].

The Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below.

Sources

A Senior Application Scientist's Guide to the Commercial Sourcing of Ethyl 2-amino-3-hydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3), also known as Ethyl 3-hydroxyanthranilate, is a substituted aromatic amine of significant interest in medicinal and organic chemistry. Its unique arrangement of an amino group, a hydroxyl group, and an ethyl ester on a benzene ring makes it a highly versatile precursor for synthesizing more complex molecules, particularly heterocyclic structures that form the core of many pharmacologically active compounds.[1] Given its role as a foundational starting material, the quality, purity, and consistency of this reagent are paramount to the success of multi-step synthetic campaigns and the integrity of drug discovery programs.

This guide provides an in-depth analysis of the commercial landscape for this compound, offering a framework for supplier qualification, quality control, and handling to ensure the procurement of high-caliber material suitable for demanding research and development applications.

The Global Supplier Landscape: From Catalogs to Custom Synthesis

The supply chain for this compound is multifaceted, ranging from large, well-known chemical catalog companies to specialized custom synthesis laboratories. Understanding the different types of suppliers is the first step in developing a robust procurement strategy.

-

Catalog Suppliers/Distributors: These companies (e.g., BLD Pharm, Biosynth) typically hold stock of the compound in various research-grade quantities (grams to kilograms). They offer the convenience of rapid delivery and readily available documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

-

Manufacturers: These are the primary producers of the chemical. While some may sell directly, many supply the distributors. For larger, pilot-scale, or GMP (Good Manufacturing Practice) requirements, engaging directly with a manufacturer is often necessary.

-

Custom Synthesis Providers: For specific purity requirements, isotopic labeling, or the synthesis of related analogs, custom synthesis houses provide tailored services.

The following table summarizes a selection of representative suppliers. This list is not exhaustive but provides a starting point for sourcing.

| Supplier Category | Representative Company | CAS Number | Typical Offerings & Notes |

| Catalog Supplier | BLD Pharm | 606-13-3 | Offers the product for online ordering and provides access to analytical documentation like NMR and HPLC.[2] |

| Catalog Supplier | Biosynth | 606-13-3 | Provides the material as a reference standard for pharmaceutical testing and notes its use as a catalyst.[3] |

| Research Chemicals | Benchchem | 606-13-3 | Supplies the compound for research use only, highlighting its utility as a versatile synthetic intermediate.[1] |

Supplier Qualification: A Framework for Mitigating Risk

Selecting a supplier based solely on price or listed purity can introduce significant risk into a research program. A robust qualification process is essential. The causality is clear: the synthetic route used by a manufacturer directly dictates the impurity profile of the final product. For example, a common synthesis for aminobenzoates involves the reduction of a corresponding nitro-hydroxybenzoate.[4] An incomplete reduction could leave residual nitro-aromatic impurities, which are often reactive and can interfere with subsequent chemical transformations.

The following workflow provides a self-validating system for qualifying a supplier and accepting incoming material.

Key Causality Behind the Workflow:

-

Step 2 & 3 (Synthetic Route & Impurity Profile): This is the most critical expertise-driven step. Inquiring about the synthetic route allows you to anticipate potential regioisomeric or reaction-specific impurities. For instance, if the starting material was 2-nitro-3-hydroxybenzoic acid, you can specifically look for this impurity in your QC.

-

Step 6 & 7 (In-House QC & Comparison): This step establishes trust through verification. Never rely solely on the supplier's CoA. An independent, in-house analysis validates the supplier's claims and ensures the material meets the specific requirements of your process, which may be more stringent than the supplier's general specifications.

Technical Specifications and Quality Control

While specifications can vary between suppliers, a high-quality batch of this compound should conform to a standard set of analytical tests.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white or light-yellow solid/powder | Visual Inspection |

| Purity | ≥97.0% (often >98%) | HPLC-UV |

| Identity | Conforms to structure | ¹H NMR, LC-MS |

| Solubility | Soluble in organic solvents | Visual Inspection |

Experimental Protocol: Incoming QC for Purity by HPLC-UV

This protocol describes a self-validating method to confirm the purity of a newly acquired batch of this compound.

1. Objective: To determine the purity of an this compound sample by High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

2. Materials & Equipment:

-

This compound (sample and reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Trifluoroacetic Acid)

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL)

-

HPLC system with UV detector, autosampler, and column oven

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Standard Preparation (approx. 0.5 mg/mL):

-

Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent). This is your stock standard.

-

-

Sample Preparation (approx. 0.5 mg/mL):

-

Accurately weigh ~5 mg of the incoming sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the same diluent.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or other appropriate wavelength determined by a UV scan)

-

Gradient Program:

Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |

-

-

Analysis Sequence:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the reference standard to determine its retention time and confirm system suitability.

-

Inject the sample.

-

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% area normalization).

-

Compare the result to the specification (≥97.0%) and the supplier's CoA value.

-

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically 2-8°C.[1][3] This prevents degradation from air, moisture, and light.

-

Handling: Based on available safety data, this chemical may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, it must be handled in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5]

Conclusion

The successful use of this compound in a research or drug development setting begins with meticulous sourcing. By moving beyond a superficial check of catalog listings to a more rigorous, science-driven approach of supplier qualification, researchers can ensure a consistent supply of high-quality material. Implementing a self-validating workflow that includes an understanding of the synthetic context and independent in-house quality control is the most effective strategy for mitigating risks, ensuring reproducibility, and accelerating scientific progress.

References

-

ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited (Page 204). Retrieved from ChemBuyersGuide.com. [Link]

-

ChemBK. Undecane. Retrieved from ChemBK. [Link]

-

AA Blocks. 2091984-21-1 | ethyl 3-amino-2-fluoro-5-hydroxybenzoate. Retrieved from AA Blocks. [Link]

-

Amerigo Scientific. Ethyl 2-Amino-3-methylbenzoate. Retrieved from Amerigo Scientific. [Link]

-

Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 26(11), 3383. [Link]

-

Fun, H. K., Rosli, M. M., Abdul Rahim, A. S., & Sam, S. H. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2141. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. [Link]

-

Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. Retrieved from Pharmaffiliates. [Link]

- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19064948, Ethyl 2-amino-3-methylbenzoate. Retrieved from PubChem. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from Chemos. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]

- Google Patents. (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. China Titanium tetrachloride manufacturer | Titanium(IV) chloride supplier | CAS:7550-45-0. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Riverland Trading. Titanium Tetrachloride Supplier | 7550-45-0 | Your Reliable Distributor. Retrieved from Riverland Trading. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved from PubChem. [Link]

- Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

Sources

Ethyl 2-amino-3-hydroxybenzoate: A Cornerstone Intermediate for Heterocyclic Scaffolds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3), a pivotal chemical intermediate. We will delve into its synthesis, molecular characteristics, and its primary role as a precursor to complex pharmacologically active molecules, with a special focus on the synthesis of phenoxazinone cores. This document is intended for professionals in chemical research and drug development who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Intermediate

This compound is an organic compound featuring a benzoate backbone substituted with three key functional groups: an ethyl ester, an amino group, and a hydroxyl group.[1] The strategic ortho-positioning of the amino (-NH2) and hydroxyl (-OH) groups is the cornerstone of its chemical utility, providing a reactive center perfectly primed for intramolecular cyclization reactions.[1] This structural motif makes it a highly valued precursor in the synthesis of various heterocyclic systems, particularly those of medicinal importance.[1][2]

While many aminobenzoate derivatives serve as intermediates, the specific 2-amino-3-hydroxy arrangement offers a direct and efficient pathway to phenoxazinone and benzoxazole scaffolds, structures found in a range of bioactive compounds, including anticancer agents like actinomycin.[1] This guide will elucidate the synthetic pathways originating from this intermediate, providing both the theoretical basis and practical protocols for its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 606-13-3 | [1][3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Appearance | (Typically a solid) | General Knowledge |

| Storage | 2°C - 8°C, under inert atmosphere, protected from light | [1][3] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of the title compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-3-hydroxybenzoic acid. This reaction is a classic, acid-catalyzed condensation of a carboxylic acid with an alcohol.

Reaction Principle and Causality

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester. The reaction is reversible, so an excess of the alcohol (ethanol) is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Fischer esterification pathway for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

-

Reagent Addition: Add 150 mL of absolute ethanol. Stir the suspension until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.5 mL) to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Effervescence will occur.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.

Core Application: A Gateway to Phenoxazinone Scaffolds

The primary and most significant application of this compound is its role as a precursor in the synthesis of phenoxazinones.[1] This reaction mimics the biological formation of the actinomycin chromophore, a key component of a class of potent anticancer antibiotics.[1]

Mechanism: Oxidative Dimerization and Cyclization

The synthesis involves the oxidative coupling of two molecules of the o-aminophenol substrate. The reaction is typically catalyzed by an oxidizing agent, such as a metal-based catalyst or an oxidase enzyme.[1][5]

-

Oxidation: The initial step is the oxidation of the aminophenol to a reactive quinone-imine intermediate.

-

Conjugate Addition: A second molecule of the aminophenol then acts as a nucleophile, attacking the quinone-imine intermediate in a conjugate addition.

-

Further Oxidation & Cyclization: The resulting dimer undergoes further oxidation and subsequent intramolecular cyclization (lactonization is not relevant here, but ring closure is) to form the stable, aromatic phenoxazinone ring system.

Caption: General mechanism for the formation of a phenoxazinone core.

Protocol: Synthesis of a Dicarboxyethyl Phenoxazinone Derivative

-

Dissolution: Dissolve this compound (1.0 g, 5.52 mmol) in 50 mL of a suitable buffer (e.g., pH 7 phosphate buffer) or an organic solvent like methanol.

-

Catalyst/Oxidant Addition: Add the oxidizing agent. For a biocatalytic approach, this could be a laccase enzyme. For a chemical approach, a solution of potassium ferricyanide (K₃[Fe(CN)₆]) can be used.

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can often be monitored visually by the formation of a deeply colored solution (phenoxazinones are chromophores).

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the product must be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic extract, dry it over Na₂SO₄, and concentrate it. Purify the crude product by column chromatography on silica gel to isolate the target phenoxazinone derivative.

Analytical & Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate. While a dedicated public spectrum for this specific molecule is scarce, we can reliably predict its spectroscopic features based on its structure and data from close analogues.[6][7]

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | ~1.3-1.4 ppm (t, 3H): -CH₃ of ethyl. ~4.3-4.4 ppm (q, 2H): -CH₂- of ethyl. ~6.5-7.5 ppm (m, 3H): Aromatic protons. Broad singlets: -NH₂ and -OH protons (variable, D₂O exchangeable). | Based on spectra of Ethyl 3-aminobenzoate[6] and Ethyl 3-hydroxybenzoate.[7] The quartet for the -CH₂- is deshielded by the adjacent oxygen. Aromatic signals will be in the typical aromatic region. |

| ¹³C NMR | ~14 ppm: -CH₃ of ethyl. ~61 ppm: -CH₂- of ethyl. ~110-150 ppm: 6 aromatic carbons. ~167 ppm: Carbonyl carbon of the ester. | Based on general chemical shift values and data for related structures. The carbonyl carbon is significantly deshielded. |

| IR (cm⁻¹) | ~3400-3200: N-H and O-H stretching (broad). ~3050: Aromatic C-H stretching. ~1700-1680: C=O ester stretching. ~1600, 1450: Aromatic C=C stretching. ~1250: C-O stretching. | These are characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec | [M+H]⁺ = 182.0761 (for C₉H₁₁NO₃) | Calculated exact mass for the protonated molecule. |

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a well-ventilated laboratory or fume hood.

-

Hazards: It is classified as potentially causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-